Cas no 886503-04-4 (2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol)

2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol
- (2,6-Dichloro-4-(trifluoromethoxy)phenyl)methanol
- [2,6-dichloro-4-(trifluoromethoxy)phenyl]methanol
- C8H5Cl2F3O2
- Z1016
-
- MDL: MFCD06660301
- Inchi: 1S/C8H5Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2
- InChI Key: AVBJPIQFBNOCFY-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1CO)Cl)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 201
- Topological Polar Surface Area: 29.5
- XLogP3: 3.5
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB516621-500 mg |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol, 95%; . |
886503-04-4 | 95% | 500MG |
€280.60 | 2023-04-17 | |
Advanced ChemBlocks | N27719-250MG |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95% | 250MG |
$100 | 2023-09-15 | |
Advanced ChemBlocks | N27719-1G |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95% | 1G |
$200 | 2023-09-15 | |
Ambeed | A490399-1g |
(2,6-Dichloro-4-(trifluoromethoxy)phenyl)methanol |
886503-04-4 | 95+% | 1g |
$292.0 | 2024-04-16 | |
A2B Chem LLC | AH90606-5g |
(2,6-Dichloro-4-(trifluoromethoxy)phenyl)methanol |
886503-04-4 | 97% | 5g |
$763.00 | 2024-04-19 | |
Aaron | AR00GYVU-1g |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95% | 1g |
$290.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265265-500mg |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95+% | 500mg |
¥1887.00 | 2024-04-26 | |
abcr | AB516621-250mg |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol, 95%; . |
886503-04-4 | 95% | 250mg |
€197.00 | 2025-02-27 | |
Advanced ChemBlocks | N27719-5G |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol |
886503-04-4 | 95% | 5G |
$725 | 2023-09-15 | |
abcr | AB516621-1g |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol, 95%; . |
886503-04-4 | 95% | 1g |
€342.60 | 2025-02-27 |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol Related Literature
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
Additional information on 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol
Recent Advances in the Study of 2,6-Dichloro-4-(trifluoromethoxy)benzyl Alcohol (CAS: 886503-04-4)
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol (CAS: 886503-04-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethoxy and dichloro substituents, has been the subject of recent studies due to its potential applications in drug development and agrochemicals. The unique structural features of this molecule, including its halogen-rich aromatic ring, make it a valuable intermediate in the synthesis of more complex bioactive molecules.
Recent research has focused on the synthesis and optimization of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol, with particular emphasis on its role as a precursor in the development of novel pharmaceuticals. Studies have demonstrated its utility in the synthesis of compounds with potential antibacterial and antifungal properties. For instance, derivatives of this alcohol have shown promising activity against resistant strains of bacteria, highlighting its importance in addressing the growing challenge of antibiotic resistance.
In addition to its pharmaceutical applications, 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol has been investigated for its use in agrochemicals. Researchers have explored its incorporation into pesticides and herbicides, where its halogenated structure contributes to enhanced stability and efficacy. The compound's ability to act as a building block for more complex molecules has made it a key focus in the design of next-generation agrochemicals with improved environmental profiles.
Methodologically, recent studies have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize and purify 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol. These techniques have been critical in ensuring the compound's purity and in elucidating its structural properties, which are essential for its subsequent application in synthetic pathways.
The results of these studies have been promising, with researchers reporting high yields and selectivity in the synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol. Furthermore, its derivatives have exhibited significant bioactivity in preliminary assays, suggesting potential for further development into therapeutic agents. The compound's versatility and reactivity make it a valuable tool in medicinal chemistry, where it can be used to explore new chemical spaces and identify novel bioactive molecules.
In conclusion, 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol (CAS: 886503-04-4) represents a compound of considerable interest in both pharmaceutical and agrochemical research. Its unique structural features and reactivity profile make it a promising candidate for the development of new drugs and agrochemicals. Ongoing research is expected to further elucidate its potential applications and optimize its synthesis, paving the way for its broader use in the chemical and biological sciences.
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